molecular formula C9H8N6O3 B14740063 1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine CAS No. 5347-87-5

1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine

Cat. No.: B14740063
CAS No.: 5347-87-5
M. Wt: 248.20 g/mol
InChI Key: HMUCNMLLWTYYMR-UHFFFAOYSA-N
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Description

1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine is a complex organic compound that features both nitro and indole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine typically involves the reaction of nitroguanidine with indole derivatives under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst to facilitate the reaction between cyclohexanone and phenylhydrazine hydrochloride, leading to the formation of the desired indole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrazinolysis of nitroguanidine, followed by protonation with strong mineral acids like nitric acid or perchloric acid .

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This compound can modulate enzyme activity, inhibit viral replication, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine is unique due to its combination of nitro and indole functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

5347-87-5

Molecular Formula

C9H8N6O3

Molecular Weight

248.20 g/mol

IUPAC Name

1-[(2-hydroxy-1H-indol-3-yl)imino]-3-nitroguanidine

InChI

InChI=1S/C9H8N6O3/c10-9(14-15(17)18)13-12-7-5-3-1-2-4-6(5)11-8(7)16/h1-4,11,16H,(H2,10,14)

InChI Key

HMUCNMLLWTYYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=N)N[N+](=O)[O-]

Origin of Product

United States

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